Trimethyl cyclopropane-1,2,3-tricarboxylate

Physical Chemistry Process Chemistry Material Science

Trimethyl cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1; C9H12O6; MW 216.19 g/mol) is a trans-configured triester derivative of cyclopropane-1,2,3-tricarboxylic acid. This compound exists as a colorless to pale yellow liquid characterized by a fruity odor typical of its ester functional groups.

Molecular Formula C9H12O6
Molecular Weight 216.19 g/mol
CAS No. 717-69-1
Cat. No. B1601008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl cyclopropane-1,2,3-tricarboxylate
CAS717-69-1
Molecular FormulaC9H12O6
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C1C(=O)OC)C(=O)OC
InChIInChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3
InChIKeyMXSHXNGWYJQIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl Cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1) – Baseline Identity, Core Physicochemical Profile, and Procurement Fundamentals


Trimethyl cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1; C9H12O6; MW 216.19 g/mol) is a trans-configured triester derivative of cyclopropane-1,2,3-tricarboxylic acid [1]. This compound exists as a colorless to pale yellow liquid characterized by a fruity odor typical of its ester functional groups . The molecular framework incorporates a highly strained cyclopropane ring substituted at all three carbon positions with methyl carboxylate moieties, conferring both significant ring-strain energy (approximately 27.6 kcal/mol class-level [2]) and a compact, rigid, three-dimensional structure with six rotatable bonds [3]. The compound exhibits a density of 1.301 g/cm³ and a boiling point of 278.5 °C at 760 mmHg . Its solubility profile is characteristic of hydrophobic esters: freely soluble in common organic solvents but possessing limited water solubility due to the lipophilic cyclopropane core . While its primary documented industrial utility remains niche, its established capacity for ring-opening polymerization [4] and its function as a highly functionalized, conformationally constrained building block in organic synthesis define its procurement relevance.

Why Trimethyl Cyclopropane-1,2,3-tricarboxylate Cannot Be Replaced by Other Cyclopropane Triesters Without Risking Experimental and Process Divergence


The substitution of trimethyl cyclopropane-1,2,3-tricarboxylate with other cyclopropane tricarboxylates—such as the triethyl ester (CAS 729-87-3) or analogous cyclopropane-1,1-dicarboxylates—introduces quantifiable deviations in key performance parameters that directly impact synthetic outcomes and process design. The methyl ester derivative exhibits a significantly higher liquid density (1.301 g/cm³ ) compared to its triethyl counterpart (predicted 1.0 ± 0.06 g/cm³ [1]), which affects volumetric dosing, solution thermodynamics, and material handling calculations in both laboratory and pilot-scale settings. Furthermore, the profound difference in steric and electronic character between methyl and ethyl ester groups alters reaction kinetics, nucleofugality, and the thermodynamics of ring-opening polymerization [2]. The documented propensity of the trimethyl derivative to undergo ring-opening polymerization in the presence of HBr [3] is not a universal property shared by all cyclopropane triesters; the higher homologs may exhibit distinct polymerization behaviors or require altered conditions due to the increased steric bulk of ethyl groups. Consequently, assuming interchangeability without empirical validation risks compromised reaction yields, altered polymer architectures, and unanticipated physicochemical property shifts in downstream applications.

Quantitative Differentiation of Trimethyl Cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1) Against Its Closest Analogs: A Comparative Evidence Assessment for Informed Scientific Selection


Liquid Density: Trimethyl vs. Triethyl Cyclopropane-1,2,3-tricarboxylate

Trimethyl cyclopropane-1,2,3-tricarboxylate exhibits a significantly higher liquid density compared to its triethyl homolog, a critical parameter for volumetric dosing and process design. The target compound's density is reported as 1.301 g/cm³ , whereas the triethyl derivative's density is predicted to be 1.0 ± 0.06 g/cm³ [1].

Physical Chemistry Process Chemistry Material Science

Ring-Opening Polymerization Capacity: Documented Reactivity of the Trimethyl Ester

The trimethyl ester is documented to undergo ring-opening polymerization (ROP) in the presence of HBr, as reported by Soga et al. [1]. This reactivity is directly attributed to the combination of cyclopropane ring strain and the specific electronic character of the methyl ester groups. While no direct head-to-head quantitative yield comparison with the triethyl ester is available in the primary literature, class-level inference suggests that bulkier alkyl esters (e.g., ethyl) may exhibit altered ROP kinetics or require different initiator conditions due to increased steric hindrance around the reacting centers [2].

Polymer Chemistry Organic Synthesis Catalysis

Molecular Weight and Rotatable Bond Count: Implications for Physicochemical Property Prediction

The trimethyl ester (MW 216.19 g/mol, 6 rotatable bonds [1]) presents a lower molecular weight and fewer rotatable bonds compared to its triethyl analog (MW 258.27 g/mol, 9 rotatable bonds [2]). These structural differences directly influence predicted lipophilicity (LogP) and conformational entropy. While specific LogP values are not uniformly reported across sources, the triethyl ester is predicted to have a LogP of 0.54 [3], whereas the trimethyl ester is expected to exhibit a lower LogP due to the reduced hydrophobic surface area of methyl versus ethyl groups.

Medicinal Chemistry Computational Chemistry Property Prediction

Validated Research and Industrial Applications for Trimethyl Cyclopropane-1,2,3-tricarboxylate (CAS 717-69-1) Derived from Differential Evidence


Synthesis of Highly Functionalized Polymers via Ring-Opening Polymerization

Researchers aiming to synthesize carbon-chain polymers bearing ester functionalities on every third carbon atom should prioritize trimethyl cyclopropane-1,2,3-tricarboxylate. Its documented ring-opening polymerization in the presence of HBr provides a directly validated starting point for generating polymers with a unique substitution pattern [1]. The use of the trimethyl ester, with its specific steric and electronic profile, is critical for achieving the desired polymer architecture and molecular weight distribution. Substituting the triethyl analog could alter polymerization kinetics and yields due to increased steric bulk around the ester groups [2].

Building Block for Conformationally Constrained Small Molecule Libraries

In medicinal chemistry and chemical biology, trimethyl cyclopropane-1,2,3-tricarboxylate serves as a valuable scaffold for introducing a compact, rigid, three-dimensional cyclopropane core into molecular frameworks . The methyl ester groups offer a balance between synthetic accessibility and protection; they can be selectively hydrolyzed or transesterified to modulate lipophilicity or install diverse functional handles. The lower molecular weight and reduced rotatable bond count of the trimethyl ester, relative to the triethyl analog, make it a more synthetically efficient starting point for generating libraries of conformationally restricted analogs [3].

Precursor for the Synthesis of Cyclopropane-1,2,3-tricarboxylic Acid Derivatives

Trimethyl cyclopropane-1,2,3-tricarboxylate is an ideal precursor for generating the free cyclopropane-1,2,3-tricarboxylic acid (CAS 705-35-1) and its salts. Hydrolysis of the methyl esters proceeds under standard conditions, yielding the highly functionalized, water-soluble tricarboxylic acid [4]. This transformation is valuable for applications requiring water solubility or further derivatization through amide or salt formation. The trimethyl ester's favorable physical properties (liquid state, moderate boiling point) facilitate its handling and purification relative to the solid, high-melting free acid.

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